molecular formula C12H10N2O B020971 2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde CAS No. 104704-09-8

2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde

Cat. No. B020971
M. Wt: 198.22 g/mol
InChI Key: SMPJZGCAUYUJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06288221B1

Procedure details

A suspension of 4′-methyl-2,2′-bipyridine-4-carboxaldehyde (3.5 g, 15 mmol) in 95% EtOH (150 ml) was added a solution of AgNO3 (3.15 g) in water (32 ml). The suspension was stirred rapidly and 1M NaOH (79 ml) solution was added dropwise over 20 min to form Ag2O. The dark black solution was stirred for an additional 15 hrs. EtOH was removed by rotary evaporator and filtred to remove Ag2O and unreacted metallic Ag. The residue was washed with 1.3M NaOH (2*20 ml) and H2O 20 ml. The combined basic filterate was extracted with DCM to remove unreacted aldehyde and adjusted to pH 3.5 with 1:1(v/v) 4N HCl/AcOH to afford white compound. After keeping overnight at −10° C. the compound was collected and dried to afford pure compound 2.9 g (77%). Mass Spect. (FAB) MW 215 [M+]; NMR assigned.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
79 mL
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.15 g
Type
catalyst
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]2[CH:13]=[C:12]([CH:14]=[O:15])[CH:11]=[CH:10][N:9]=2)[CH:3]=1.[OH-:16].[Na+]>CCO.O.[N+]([O-])([O-])=O.[Ag+]>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]2[CH:13]=[C:12]([C:14]([OH:16])=[O:15])[CH:11]=[CH:10][N:9]=2)[CH:3]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
CC1=CC(=NC=C1)C1=NC=CC(=C1)C=O
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
79 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
32 mL
Type
solvent
Smiles
O
Name
Quantity
3.15 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form Ag2O
STIRRING
Type
STIRRING
Details
The dark black solution was stirred for an additional 15 hrs
Duration
15 h
CUSTOM
Type
CUSTOM
Details
EtOH was removed by rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove Ag2O and unreacted metallic Ag
WASH
Type
WASH
Details
The residue was washed with 1.3M NaOH (2*20 ml) and H2O 20 ml
EXTRACTION
Type
EXTRACTION
Details
The combined basic filterate was extracted with DCM
CUSTOM
Type
CUSTOM
Details
to remove unreacted aldehyde
CUSTOM
Type
CUSTOM
Details
to afford white compound
CUSTOM
Type
CUSTOM
Details
the compound was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC(=NC=C1)C1=NC=CC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.